3-(Heptadeca-8,11-dien-1-YL)benzene-1,2-diol
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Overview
Description
3-(Heptadeca-8,11-dien-1-yl)benzene-1,2-diol is a chemical compound with the molecular formula C23H36O2 It is a derivative of benzene-1,2-diol, where a heptadeca-8,11-dien-1-yl group is attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Heptadeca-8,11-dien-1-yl)benzene-1,2-diol typically involves the alkylation of benzene-1,2-diol with heptadeca-8,11-dien-1-yl halide. The reaction is carried out in the presence of a strong base, such as potassium carbonate, in an aprotic solvent like dimethylformamide (DMF). The reaction conditions usually include heating the mixture to a temperature of around 80-100°C for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as column chromatography or recrystallization are employed to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
3-(Heptadeca-8,11-dien-1-yl)benzene-1,2-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The double bonds in the heptadeca-8,11-dien-1-yl group can be reduced to single bonds.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Saturated hydrocarbons.
Substitution: Various substituted benzene derivatives depending on the substituent introduced.
Scientific Research Applications
3-(Heptadeca-8,11-dien-1-yl)benzene-1,2-diol has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(Heptadeca-8,11-dien-1-yl)benzene-1,2-diol involves its interaction with specific molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with biological molecules, influencing their function. Additionally, the heptadeca-8,11-dien-1-yl group can interact with lipid membranes, affecting their properties and functions.
Comparison with Similar Compounds
Similar Compounds
- 3-(Pentadeca-8,11-dien-1-yl)benzene-1,2-diol
- 5-[(8Z,11Z)-pentadeca-8,11-dien-1-yl]benzene-1,3-diol
- 5-[(5Z,8Z,11Z)-5,8,11-Heptadecatrien-1-yl]-1,3-benzenediol
Uniqueness
3-(Heptadeca-8,11-dien-1-yl)benzene-1,2-diol is unique due to its specific heptadeca-8,11-dien-1-yl group, which imparts distinct chemical and biological properties compared to other similar compounds
Properties
CAS No. |
5130-56-3 |
---|---|
Molecular Formula |
C23H36O2 |
Molecular Weight |
344.5 g/mol |
IUPAC Name |
3-heptadeca-8,11-dienylbenzene-1,2-diol |
InChI |
InChI=1S/C23H36O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-18-21-19-17-20-22(24)23(21)25/h6-7,9-10,17,19-20,24-25H,2-5,8,11-16,18H2,1H3 |
InChI Key |
ALEDXSBPMQVUIV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC=CCC=CCCCCCCCC1=C(C(=CC=C1)O)O |
Origin of Product |
United States |
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